molecular formula C16H22N2O3 B2861332 Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate CAS No. 1393445-24-3

Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate

Cat. No.: B2861332
CAS No.: 1393445-24-3
M. Wt: 290.363
InChI Key: GAJOCJBVEJLKMJ-UHFFFAOYSA-N
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Description

Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.363 g/mol.

Preparation Methods

The synthesis of Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate involves several steps. One common method includes the reaction of benzyl chloroformate with a suitable amine under controlled conditions . The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted carbamates.

Scientific Research Applications

Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.

    Biology: This compound is studied for its potential biological activity, including its effects on cell function and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it can act as a protecting group for amines in peptide synthesis, where it is installed and removed under mild conditions . The compound’s effects on cell function and signaling pathways are also being studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate can be compared with other similar compounds, such as:

    Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylbutyl]carbamate: This compound has a similar structure but differs in the length of the carbon chain.

    Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate: This compound has a different stereochemistry and carbon chain length.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N-[1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(2)14(15(19)17-13-8-9-13)18-16(20)21-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJOCJBVEJLKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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